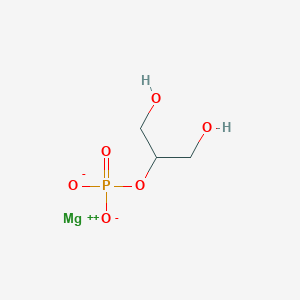
Magnesium 2-glycerophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium 2-glycerophosphate is a magnesium salt of glycerophosphoric acid. It is a white, odorless, amorphous powder with a somewhat bitter taste and sparing water solubility . This compound is often used in dietary supplements and medical treatments due to its beneficial properties for cardiovascular and muscular health .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium 2-glycerophosphate can be synthesized by reacting glycerophosphoric acid with a magnesium salt, such as magnesium hydroxide or magnesium carbonate. The reaction typically occurs in an aqueous solution, and the product is then isolated by evaporation or crystallization .
Industrial Production Methods: In industrial settings, this compound is produced by combining glycerophosphoric acid with magnesium oxide or magnesium hydroxide in a controlled environment. The reaction mixture is then subjected to filtration and drying processes to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium 2-glycerophosphate primarily undergoes hydrolysis, where it is broken down into glycerol and inorganic phosphate in the body . It can also participate in complexation reactions with other metal ions.
Common Reagents and Conditions:
Hydrolysis: Water and enzymes such as alkaline phosphatase.
Complexation: Metal ions like calcium or zinc in aqueous solutions.
Major Products Formed:
Hydrolysis: Glycerol and inorganic phosphate.
Complexation: Metal-glycerophosphate complexes.
Applications De Recherche Scientifique
Magnesium 2-glycerophosphate has a wide range of applications in scientific research:
Mécanisme D'action
Magnesium 2-glycerophosphate exerts its effects by releasing magnesium and phosphate ions upon hydrolysis. Magnesium ions play a crucial role in various physiological processes, including muscle contraction, nerve transmission, and enzyme activation . Phosphate ions are involved in energy metabolism and the synthesis of nucleic acids and cell membranes .
Molecular Targets and Pathways:
Magnesium Ions: Act on ion channels, enzymes, and cellular signaling pathways.
Phosphate Ions: Participate in ATP synthesis and phosphorylation reactions.
Comparaison Avec Des Composés Similaires
Magnesium 2-glycerophosphate is unique due to its dual release of magnesium and phosphate ions, making it beneficial for both mineral supplementation and metabolic support. Similar compounds include:
Magnesium Citrate: Known for its high bioavailability and use in treating constipation.
Magnesium Oxide: Commonly used as an antacid and laxative but has lower bioavailability.
Magnesium Chloride: Well-absorbed and used for general magnesium supplementation.
Magnesium Sulfate: Used in medical treatments for eclampsia and as a laxative.
Each of these compounds has distinct properties and applications, but this compound stands out for its combined benefits of magnesium and phosphate supplementation.
Propriétés
Numéro CAS |
1428653-02-4 |
|---|---|
Formule moléculaire |
C3H7MgO6P |
Poids moléculaire |
194.36 g/mol |
Nom IUPAC |
magnesium;1,3-dihydroxypropan-2-yl phosphate |
InChI |
InChI=1S/C3H9O6P.Mg/c4-1-3(2-5)9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 |
Clé InChI |
LXIZVPUSPUNOAN-UHFFFAOYSA-L |
SMILES canonique |
C(C(CO)OP(=O)([O-])[O-])O.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















